(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid
Overview
Description
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of indole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It is known that this compound is a derivative of indole-3-acetic acid , which is a type of auxin, a class of plant hormones. Auxins are known to play a crucial role in the coordination of many growth and behavioral processes in plants’ life cycles.
Mode of Action
As an auxin-like compound, it may interact with auxin receptors in plants, triggering a series of events that can lead to changes in gene expression, cell growth, and differentiation .
Biochemical Pathways
These could include cell division, elongation, differentiation, and responses to light and gravity .
Pharmacokinetics
It is soluble in methanol , which suggests it may be absorbed and distributed in organisms that consume it
Result of Action
As a plant growth regulator, it likely influences cell growth and differentiation, potentially leading to changes in plant morphology .
Action Environment
Like other plant growth regulators, its effectiveness may be influenced by various environmental factors such as light, temperature, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxyindole and 2-methylindole.
Reaction with Acetic Anhydride: The indole derivatives are reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form the corresponding acetic acid derivatives.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives
Uniqueness
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid is unique due to its specific ethoxy and methyl substitutions on the indole ring. These substitutions confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQVPTYRFOINMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281753 | |
Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34024-46-9 | |
Record name | 34024-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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